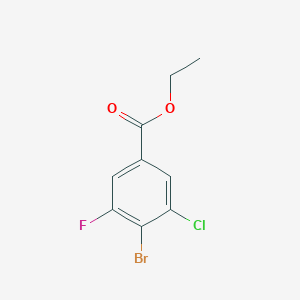![molecular formula C11H14IN5O4 B14773937 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a pyrazolopyrimidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the iodo and methoxy groups: These functional groups are introduced via halogenation and methylation reactions, respectively.
Attachment of the oxolan ring: This step involves the formation of a glycosidic bond between the pyrazolopyrimidine core and the oxolan ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deiodinated analogs.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and polymerases.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine: An antiviral drug with a similar oxolan ring structure.
Zidovudine: Another antiviral with a similar nucleoside analog structure.
Emtricitabine: Shares structural similarities with the oxolan ring and amino group
Uniqueness
(2R,3S,5S)-5-{6-amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-(hydroxymethyl)oxolan-3-ol: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodo and methoxy substituents, in particular, differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C11H14IN5O4 |
|---|---|
Molekulargewicht |
407.16 g/mol |
IUPAC-Name |
5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
REBWXEJHCUETLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


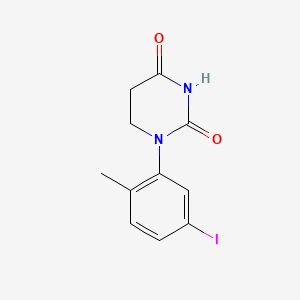
![[(2S)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B14773858.png)
![Tert-butyl 4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]piperidine-1-carboxylate](/img/structure/B14773864.png)
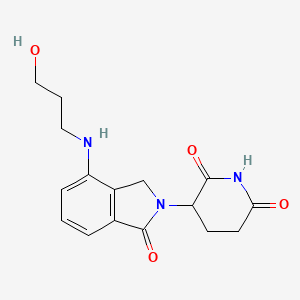
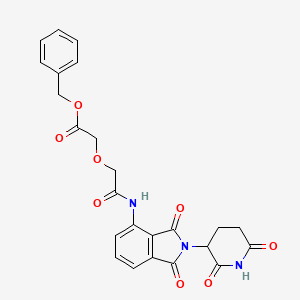
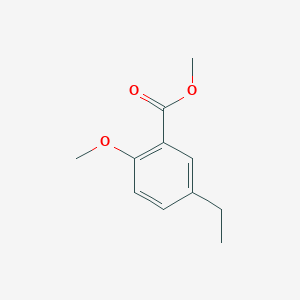
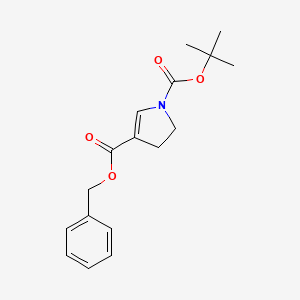
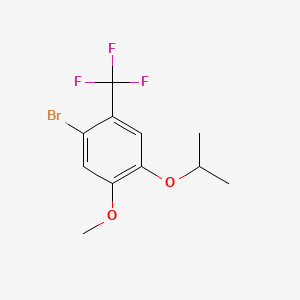
![1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea](/img/structure/B14773915.png)

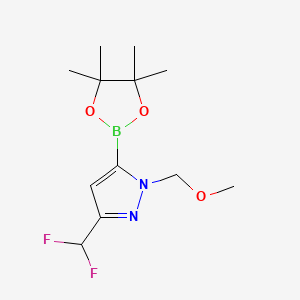
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)
